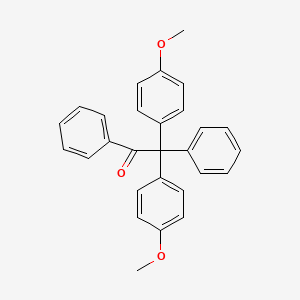
Fenhexamid-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenhexamid-d10 is a deuterated analog of fenhexamid, a hydroxyanilide fungicide. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling. Fenhexamid itself is known for its effectiveness against a variety of fungal pathogens, particularly those affecting horticultural crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the target molecule under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium and the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Fenhexamid-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
Fenhexamid-d10 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolism and degradation of fenhexamid in biological systems.
Medicine: In pharmacokinetic studies to track the distribution and elimination of fenhexamid.
Industry: In quality control and regulatory compliance testing for agricultural products
Mécanisme D'action
Fenhexamid-d10, like fenhexamid, inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol synthesis. This disruption leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Fenhexamid: The non-deuterated version, widely used as a fungicide.
Fludioxonil: Another fungicide with a different mode of action, targeting fungal signal transduction pathways.
Cyprodinil: A fungicide that inhibits methionine biosynthesis in fungi.
Uniqueness: Fenhexamid-d10’s uniqueness lies in its stable isotope labeling, which makes it invaluable as a reference standard in analytical applications. This labeling allows for precise quantification and tracking in various scientific studies, providing insights that are not possible with non-deuterated compounds .
Propriétés
Numéro CAS |
1246815-53-1 |
|---|---|
Formule moléculaire |
C14H17Cl2NO2 |
Poids moléculaire |
312.256 |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
Clé InChI |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Synonymes |
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)




